2-(3-chlorophenoxy)-1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one
Description
2-(3-Chlorophenoxy)-1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one is a heterocyclic compound featuring a complex bicyclic framework. Its structure comprises:
- 3-Methyl-[1,2,4]triazolo[4,3-b]pyridazine: A nitrogen-rich heterocycle, likely contributing to π-π stacking interactions or kinase inhibition.
- 3-Chlorophenoxy group: Enhances lipophilicity and may influence receptor binding via halogen interactions.
While direct synthetic or pharmacological data for this compound are absent in the provided evidence, its structural motifs align with bioactive molecules in medicinal chemistry, particularly kinase inhibitors or GPCR-targeting agents.
Properties
IUPAC Name |
2-(3-chlorophenoxy)-1-[2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN6O2/c1-13-22-23-18-5-6-19(24-27(13)18)25-8-14-10-26(11-15(14)9-25)20(28)12-29-17-4-2-3-16(21)7-17/h2-7,14-15H,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMZJHKSHYSFKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C(=O)COC5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
3-(3-Chlorophenyl)-5-(4-chlorophenyl)-4,6-dioxo-2-methyl-1-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxy ()
- Core Structure : Shares the octahydropyrrolo[3,4-c]pyrrole bicyclic system.
- Substituents : Dual chlorophenyl groups enhance hydrophobicity, while the carboxy group introduces acidity.
- Key Differences: Lacks the triazolo-pyridazine moiety and ethanone linker present in the target compound. This may reduce kinase affinity compared to the target’s nitrogen-rich framework .
3-(4-Methoxyphenyl)-6-(phenylsulfonyl)-perhydro-1,3-thiazolo[3,4-b][1,2]pyrrolo[4,5-c]pyrrole ()
- Core Structure : Combines pyrrolo-pyrrole with a thiazolo ring.
- Substituents : Phenylsulfonyl and methoxyphenyl groups modulate solubility and steric bulk.
Analogues with Triazolo Heterocycles
3-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one ()
- Core Structure : Triazolo[3,4-b]thiadiazine fused with pyrrolo-thiazolo-pyrimidine.
- Substituents : Methoxyphenyl and phenyl groups enhance aromatic interactions.
Chlorophenyl-Containing Analogues
5-(3-Chloro-phenyl)-3-hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-1,5-dihydro-pyrrol-2-one ()
- Core Structure : Pyrrol-2-one with 3-chlorophenyl and hydroxypropyl substituents.
- Substituents : Hydroxy groups improve solubility, while chlorophenyl enhances target engagement.
- Key Differences : The absence of a bicyclic framework limits conformational rigidity compared to the target compound .
Comparative Analysis Table
Research Implications and Gaps
- Synthetic Challenges: Analogous syntheses (e.g., ’s use of monochloroacetic acid) may inform routes to the target compound, though its complexity demands advanced coupling strategies.
- Pharmacological Data : Absent activity data for the target compound highlight the need for in vitro screening against kinase panels or cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
